"synthesis and properties of butyl acetyl ricinoleate"
"synthesis and properties of butyl acetyl ricinoleate"
An In-depth Technical Guide to the Synthesis and Properties of Butyl Acetyl Ricinoleate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Butyl Acetyl Ricinoleate, a versatile oleochemical derived from renewable resources. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, physicochemical properties, and key applications of this bio-based compound, grounding all claims in authoritative references.
Introduction: The Significance of a Bio-Derived Ester
Butyl Acetyl Ricinoleate (CAS No. 140-04-5) is an ester of ricinoleic acid, the primary fatty acid component of castor oil (from Ricinus communis seeds).[1] Its synthesis transforms the naturally occurring hydroxylated fatty acid into a more functional and commercially valuable molecule. As a bio-based plasticizer and biolubricant, it stands at the forefront of the global shift towards sustainable alternatives to petroleum-based products.[1][2][3] The unique molecular structure of butyl acetyl ricinoleate imparts a desirable combination of properties, including excellent plasticization efficiency, low-temperature flexibility, and a favorable toxicological profile, making it a high-performance additive in polymers, cosmetics, and specialty lubricants.[4][5]
Synthesis: A Two-Step Pathway from Ricinoleic Acid
The industrial synthesis of butyl acetyl ricinoleate is a robust two-step process. It begins with the esterification of ricinoleic acid with butanol, followed by the acetylation of the secondary hydroxyl group on the ricinoleate backbone. This dual modification is critical for its final properties, as the esterification reduces viscosity and the acetylation caps the reactive hydroxyl group, enhancing thermal stability and compatibility with non-polar polymers.
Step 1: Acid-Catalyzed Esterification of Ricinoleic Acid
The foundational step is the formation of the butyl ester through the reaction of ricinoleic acid with 1-butanol.[6] This is an equilibrium-limited reaction, necessitating the use of a catalyst and strategies to drive the reaction toward the product.
Causality Behind Experimental Choices:
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Catalyst: Strong acid catalysts such as sulfated zirconia, p-toluenesulfonic acid, or even mineral acids like sulfuric acid are employed to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.[1][6] Solid acid catalysts like sulfated zirconia are often preferred in industrial settings as they are easily separable from the reaction mixture, reusable, and less corrosive.
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Reactant Molar Ratio: An excess of butanol (e.g., a 1:2 molar ratio of ricinoleic acid to butanol) is used.[6][7][8] According to Le Chatelier's principle, this excess concentration of a reactant shifts the equilibrium towards the formation of the ester product.
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Water Removal: The reaction produces water as a byproduct. Continuous removal of this water, often through azeotropic distillation using a Dean-Stark apparatus, is crucial to prevent the reverse hydrolysis reaction and drive the esterification to completion.[1]
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Temperature: The reaction is typically conducted at the reflux temperature of the alcohol, around 110-117°C for 1-butanol, to ensure a sufficient reaction rate without thermal degradation of the fatty acid.[6]
Experimental Protocol: Synthesis of Butyl Ricinoleate
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Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. The apparatus must be clean and dry.[6]
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Charging Reactants: The flask is charged with ricinoleic acid and 1-butanol in a 1:2 molar ratio.
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Catalyst Addition: An acid catalyst (e.g., 5 wt% sulfated zirconia relative to ricinoleic acid) is added to the mixture.[6]
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Reaction: The mixture is heated to reflux (110-117°C) with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is typically continued for 4-6 hours or until the theoretical amount of water has been collected.[6]
-
Work-Up and Purification:
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The mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.
-
The excess butanol and solvent are removed under reduced pressure using a rotary evaporator.[6]
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The crude ester is washed sequentially with a sodium bicarbonate solution (to neutralize residual acid catalyst) and then with brine until neutral.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated on a rotary evaporator to yield purified butyl ricinoleate.[6]
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Step 2: Acetylation of Butyl Ricinoleate
The second step involves the acetylation of the secondary hydroxyl group at the C-12 position of the butyl ricinoleate molecule.
Reaction: Butyl ricinoleate is reacted with acetic anhydride, which serves as the acetylating agent.[1] This reaction is typically catalyzed by a small amount of acid or base, or can be performed thermally. The reaction converts the polar hydroxyl group into a non-polar acetyl group, yielding the final product, butyl acetyl ricinoleate.
Product Characterization and Validation
To ensure the synthesis was successful, the final product is characterized using standard analytical techniques:
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FTIR Spectroscopy: Confirms the formation of the ester by identifying the characteristic C=O ester stretch (around 1735-1750 cm⁻¹) and the disappearance of the broad O-H peak from the ricinoleic acid precursor.[6][7]
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Acid Value Titration: This quality control step determines the amount of residual free carboxylic acid in the final product, ensuring high conversion and purity.[6]
Physicochemical Properties
The utility of butyl acetyl ricinoleate stems directly from its physical and chemical properties, which are summarized below.
| Property | Value | Source(s) |
| CAS Number | 140-04-5 | [2][9][10] |
| Molecular Formula | C₂₄H₄₄O₄ | [9][11][12] |
| Molecular Weight | 396.6 g/mol | [9][11][12] |
| Appearance | Clear, oily liquid | [3][13] |
| Density | ~0.931 g/cm³ (at 20°C) | [3][10][13] |
| Boiling Point | >200°C (at reduced pressure) | [3][10] |
| Pour Point | -32°C | [3][13] |
| Flash Point | ~202°C | [3] |
| Refractive Index | ~1.4555 (at 25°C) | [3][13] |
| Water Solubility | Insoluble (72.19 ng/L at 25°C) | [3][14] |
Structure-Property Relationships
The functionality of butyl acetyl ricinoleate is a direct consequence of its molecular architecture. The long C18 aliphatic chain provides lubricity and flexibility, while the ester groups enhance compatibility with polar polymers. Capping the hydroxyl group with an acetyl moiety reduces its polarity and prevents unwanted side reactions, thereby increasing its thermal stability and performance as a plasticizer.
Field-Proven Applications
As a Senior Application Scientist, the true measure of a compound is its performance in real-world applications. Butyl acetyl ricinoleate excels in several key areas:
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High-Performance Plasticizer: It is a highly effective primary plasticizer for polar polymers such as polyvinyl chloride (PVC), nitrocellulose, and ethyl cellulose.[4] Unlike some conventional plasticizers, it imparts excellent flexibility at low temperatures, has low volatility for better resistance to heat and aging, and provides a soft, bright finish to the end product.[4] Its bio-based origin makes it a preferred choice for creating more sustainable polymer formulations.[1]
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Cosmetics and Personal Care: In cosmetic formulations, it functions as a superior emollient and skin-conditioning agent.[3][5][14] Its key advantage is its non-greasy, silky feel and excellent spreadability.[5] This makes it ideal for use in creams, lotions, and color cosmetics where it enhances sensory experience and moisturization without leaving a heavy residue.[5]
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Biolubricants and Specialty Fluids: The compound is recognized as a biolubricant with favorable environmental degradation characteristics.[2][3] Its lubricating properties, combined with its biocompatibility, make it a candidate for use in industrial lubricants and metalworking fluids.[5]
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Regulated Applications: Butyl acetyl ricinoleate is approved under FDA regulation 21 CFR 175.105 for use as a component in adhesives intended for indirect food contact, highlighting its favorable safety profile.[4][14] It also finds use in inks, synthetic leather, and as a flexibility modifier in rubber applications.[4]
Conclusion
Butyl acetyl ricinoleate is a prime example of value-added chemistry that transforms a renewable feedstock into a high-performance, multifunctional ingredient. Its robust synthesis, well-characterized properties, and proven efficacy in a range of demanding applications underscore its importance. For researchers and developers, it represents a reliable, sustainable, and effective component for formulating next-generation polymers, cosmetics, and lubricants. The continued exploration of this and other oleochemical derivatives will be central to the development of a more sustainable chemical industry.
References
- Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol. Benchchem.
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. AIP Publishing.
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. Universitas Indonesia.
- Esterification of ricinoleic acid using different alcohols and...
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds | Request PDF.
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